TP-0903, also known as Dubermatinib or 2-((5-chloro-2-((4-((4-methylpiperazin-1-yl)methyl)phenyl)amino)pyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide, is a potent, orally bioavailable, small-molecule kinase inhibitor. [, ] Initially developed as a highly selective inhibitor of the AXL receptor tyrosine kinase (AXL-RTK), TP-0903 exhibits inhibitory activity against a broad spectrum of other kinases. [, ] This multi-kinase targeting profile makes TP-0903 a promising candidate for investigating various diseases, including cancer and inflammatory conditions. []
The synthesis of TP-0903 involves creating an adenine-mimicking heterocyclic structure that allows for ATP-competitive inhibition of the AXL kinase. The compound's tartrate salt form has been documented in previous studies . The synthesis process typically requires careful control of reaction conditions to ensure the formation of the desired heterocyclic moiety, which is critical for its binding affinity to the target kinases.
The molecular structure of TP-0903 is characterized by its heterocyclic framework that mimics adenine. This structural mimicry facilitates its binding to the ATP-binding site of AXL and other kinases. The compound has a CAS number of 1341200-45-0, and its molecular weight is approximately 386.4 g/mol . The specific structural details have been elucidated in various studies but are generally not publicly available in full detail due to proprietary concerns.
TP-0903 demonstrates significant inhibition of various kinases through competitive binding mechanisms. In biochemical assays, it has shown potent inhibition with an IC50 value of approximately 27 nM against AXL . The compound also induces apoptosis in cancer cells by blocking epithelial-to-mesenchymal transitions and disrupting key signaling pathways involved in tumor progression . In preclinical models, TP-0903 has been shown to enhance the efficacy of standard treatments when used in combination therapies.
The mechanism of action for TP-0903 involves its role as an ATP-competitive inhibitor that binds to the active conformation of the AXL kinase. By inhibiting AXL and other related kinases, TP-0903 disrupts downstream signaling pathways associated with cell proliferation, survival, and metastasis. This inhibition leads to reduced tumor growth and increased sensitivity to chemotherapy agents . Additionally, TP-0903 has been shown to induce DNA damage responses in cancer cells, contributing to its anti-tumor effects .
TP-0903 exhibits several notable physical and chemical properties:
TP-0903 is primarily being investigated for its potential applications in oncology. Its ability to inhibit AXL and related kinases positions it as a promising candidate for treating various cancers, including:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3